Cas no 351410-46-3 ((5-Chloro-2-methoxypyridin-3-yl)methanol)
(5-Chloro-2-methoxypyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-Chloro-2-methoxypyridin-3-yl)methanol
- 3-Pyridinemethanol, 5-chloro-2-methoxy
- 5-Chloro-2-methoxypyridine-3-methanol
- 5-Chloro-2-methoxy-3-pyridinemethanol
- AC1Q4FAH
- AG-L-59028
- CTK7B2137
- QC-9701
- SureCN5783160
- E90661
- AKOS015848886
- (5-Chloro-2-methoxypyridin-3-yl)methanol, AldrichCPR
- CS-0194204
- EN300-3482154
- MFCD11977235
- SCHEMBL5783160
- SB54860
- BPA41046
- DTXSID40627553
- 351410-46-3
-
- MDL: MFCD11977235
- Inchi: 1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
- InChI Key: VZCJHBHRJBFNBL-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1)CO)OC
Computed Properties
- Exact Mass: 173.02444
- Monoisotopic Mass: 173.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 42.35
(5-Chloro-2-methoxypyridin-3-yl)methanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
(5-Chloro-2-methoxypyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000185-1G |
(5-Chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 1g |
¥9297.67 | 2023-11-11 | ||
| Matrix Scientific | 059468-250mg |
(5-Chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 250mg |
$384.00 | 2023-09-08 | ||
| TRC | C374368-10mg |
(5-chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374368-50mg |
(5-chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 50mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C374368-100mg |
(5-chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 100mg |
$ 185.00 | 2022-04-01 | ||
| Alichem | A024007843-250mg |
5-Chloro-2-methoxypyridine-3-methanol |
351410-46-3 | 97% | 250mg |
$646.00 | 2023-09-02 | |
| Alichem | A024007843-500mg |
5-Chloro-2-methoxypyridine-3-methanol |
351410-46-3 | 97% | 500mg |
$960.40 | 2023-09-02 | |
| Alichem | A024007843-1g |
5-Chloro-2-methoxypyridine-3-methanol |
351410-46-3 | 97% | 1g |
$1663.20 | 2023-09-02 | |
| Chemenu | CM362534-1g |
(5-Chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 95%+ | 1g |
$583 | 2022-06-11 | |
| abcr | AB368968-500 mg |
(5-Chloro-2-methoxypyridin-3-yl)methanol |
351410-46-3 | 500mg |
€453.90 | 2023-04-26 |
(5-Chloro-2-methoxypyridin-3-yl)methanol Suppliers
(5-Chloro-2-methoxypyridin-3-yl)methanol Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Additional information on (5-Chloro-2-methoxypyridin-3-yl)methanol
Introduction to (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS No. 351410-46-3)
(5-Chloro-2-methoxypyridin-3-yl)methanol) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. With a CAS number of 351410-46-3, this pyridine derivative has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in advancing drug discovery efforts.
The compound belongs to the class of heterocyclic aromatic amines, which are widely recognized for their diverse pharmacological activities. The presence of both chloro and methoxy substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis. Specifically, the chloro group at the 5-position and the methoxy group at the 2-position contribute to its versatility in forming various chemical bonds, which is crucial for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on pyridine-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, among others. The structural motif of (5-Chloro-2-methoxypyridin-3-yl)methanol makes it an attractive candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. For instance, it can be utilized to construct intricate scaffolds that mimic natural products or designed to target specific biological pathways. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify structures while maintaining or enhancing activity is paramount.
The methoxy group in (5-Chloro-2-methoxypyridin-3-yl)methanol also plays a critical role in determining its chemical behavior. Methoxy-substituted pyridines are known to exhibit enhanced solubility and metabolic stability, which are desirable traits for drug candidates. These properties can influence how the compound interacts with biological systems, potentially leading to improved pharmacokinetic profiles.
Recent studies have highlighted the importance of pyridine derivatives in the development of small-molecule drugs. For example, several FDA-approved medications contain pyridine moieties as key structural elements. This underscores the significance of compounds like (5-Chloro-2-methoxypyridin-3-yl)methanol in pharmaceutical research and development.
The synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol typically involves multi-step organic reactions that require careful optimization. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and condensation processes. Each step must be meticulously controlled to ensure high yields and purity, which are essential for subsequent applications in drug discovery.
In addition to its synthetic utility, (5-Chloro-2-methoxypyridin-3-yl)methanol has shown promise in preclinical studies as a potential lead compound for various therapeutic applications. Researchers have explored its interactions with enzymes and receptors relevant to diseases such as cancer and neurodegenerative disorders. These investigations provide valuable insights into its pharmacological potential and help guide further development efforts.
The compound's electronic properties, influenced by the chloro and methoxy substituents, make it an interesting candidate for studying molecular interactions at a fundamental level. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its structure and understand how it behaves in different chemical environments.
The growing interest in heterocyclic compounds like (5-Chloro-2-methoxypyridin-3-yl)methanol is also driven by advancements in computational chemistry. Molecular modeling tools allow researchers to predict how these compounds will interact with biological targets, providing a virtual screening platform for identifying promising drug candidates before experimental validation.
In conclusion, (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS No. 351410-46-3) represents a fascinating area of study within pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing new drugs and understanding complex biological processes. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal chemistry.
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